molecular formula C20H18N4O2 B6551761 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole CAS No. 1187634-19-0

5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B6551761
CAS No.: 1187634-19-0
M. Wt: 346.4 g/mol
InChI Key: ZKMDSAXQJCUAPD-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving the phenyl or pyrazole rings.

    Reduction: Reduction reactions can occur, particularly at the oxadiazole ring.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative.

    3-phenyl-1H-pyrazole: A simpler pyrazole derivative.

    4-(propan-2-yloxy)phenyl derivatives: Compounds with similar substituents.

Uniqueness

The uniqueness of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-21-20(26-24-19)18-12-17(22-23-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMDSAXQJCUAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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